1-Propanone, 3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl-
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Overview
Description
1-Propanone, 3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- is a synthetic organic compound that belongs to the class of ketones It features a complex structure with multiple aromatic rings, including a chlorophenyl group, an indole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations can enhance the efficiency and safety of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Propanone, 3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 3-(4-bromophenyl)-3-(1H-indol-3-yl)-1-phenyl-
- 1-Propanone, 3-(4-methylphenyl)-3-(1H-indol-3-yl)-1-phenyl-
- 1-Propanone, 3-(4-nitrophenyl)-3-(1H-indol-3-yl)-1-phenyl-
Uniqueness
1-Propanone, 3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific chemical and biological processes.
Properties
CAS No. |
643735-73-3 |
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Molecular Formula |
C23H18ClNO |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H18ClNO/c24-18-12-10-16(11-13-18)20(14-23(26)17-6-2-1-3-7-17)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2 |
InChI Key |
SSTHGODKLRUSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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